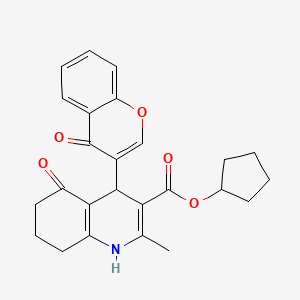

cyclopentyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Cyclopentyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polycyclic organic compound featuring a hexahydroquinoline core fused with a chromenone moiety. The molecule contains a 1,4,5,6,7,8-hexahydroquinoline backbone substituted with a methyl group at position 2, a cyclopentyl ester at position 3, and a 4-oxo-4H-chromen-3-yl group at position 3. The chromenone component (4-oxo-4H-chromen-3-yl) introduces a planar, conjugated bicyclic system, which may enhance intermolecular interactions such as π-stacking or hydrogen bonding .

Properties

IUPAC Name |

cyclopentyl 2-methyl-5-oxo-4-(4-oxochromen-3-yl)-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO5/c1-14-21(25(29)31-15-7-2-3-8-15)22(23-18(26-14)10-6-11-19(23)27)17-13-30-20-12-5-4-9-16(20)24(17)28/h4-5,9,12-13,15,22,26H,2-3,6-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAXMERSNJHICW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=COC4=CC=CC=C4C3=O)C(=O)OC5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Cyclopentyl 2-methyl-5-oxo-4-(4-oxo-4H-chromen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound with a complex structure that incorporates both chromene and hexahydroquinoline moieties. This compound has garnered interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of the compound is , and its IUPAC name is this compound. The structure features a cyclopentyl group attached to a hexahydroquinoline core with a chromene derivative, suggesting potential interactions with biological targets due to its diverse functional groups.

Biological Activity Overview

Research on the biological activity of this compound primarily focuses on its effects on various biochemical pathways. The following sections summarize key findings regarding its biological activities.

1. Anticancer Activity

Recent studies have indicated that compounds similar to cyclopentyl 2-methyl-5-oxo have exhibited significant anticancer properties. For instance:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the cell cycle .

- In vitro Studies : Cell viability assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values in the micromolar range .

2. Anti-inflammatory Properties

The anti-inflammatory activity is another prominent feature attributed to this compound:

- Inhibition of Pro-inflammatory Cytokines : Studies demonstrate that it can reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .

- Animal Models : In vivo experiments using carrageenan-induced paw edema models have shown that treatment with this compound significantly reduces inflammation compared to control groups .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Key observations include:

- Substituent Effects : Variations in substituents on the chromene or hexahydroquinoline rings can lead to significant changes in biological activity. For example, modifications at the 4-position of the chromene moiety enhance anticancer activity by improving binding affinity to target proteins.

| Substituent Position | Biological Activity | Observations |

|---|---|---|

| 4-position | Enhanced anticancer activity | Increased binding affinity |

| 6-position | Improved anti-inflammatory effects | Greater reduction in cytokine levels |

Case Studies

Several case studies have highlighted the potential applications of cyclopentyl 2-methyl-5-oxo in therapeutic settings:

- Breast Cancer Study : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound .

- Inflammation Model : In a carrageenan-induced rat model, administration of this compound led to a significant reduction in paw swelling compared to untreated controls, suggesting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Key Observations :

- Ester Group Impact : The cyclopentyl ester in the target compound provides intermediate steric bulk compared to methyl (smaller) or cyclohexyl (larger) esters. This may influence solubility, with methyl esters (e.g., ) likely being more polar and cyclohexyl derivatives (e.g., ) more lipophilic.

- In contrast, methoxy or hydroxyl groups (e.g., ) introduce electron-donating effects and hydrogen-bonding capacity.

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal consistent hydrogen-bonding motifs involving the quinoline ketone (C5=O) and ester carbonyl groups. For example:

- Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-... (): The crystal lattice (monoclinic, P2₁/c) features N–H···O hydrogen bonds between the quinoline N–H and a neighboring ester carbonyl (2.85 Å), stabilizing the supramolecular architecture.

- Cyclohexyl 2-methyl-4-naphthalen-1-yl-5-oxo-... (): The naphthyl substituent induces denser packing via C–H···π interactions, absent in smaller aryl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.